molecular formula C11H14O3 B6329072 Ethyl 4-(methoxymethyl)benzoate CAS No. 227948-38-1

Ethyl 4-(methoxymethyl)benzoate

Cat. No.: B6329072
CAS No.: 227948-38-1
M. Wt: 194.23 g/mol
InChI Key: ISFYQBDQIBUSQF-UHFFFAOYSA-N
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Description

Ethyl 4-(methoxymethyl)benzoate is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a benzoate ester, specifically an ethyl ester of 4-(methoxymethyl)benzoic acid. This compound is used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

The safety information for Ethyl 4-(methoxymethyl)benzoate indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements and precautionary statements are not explicitly mentioned in the search results.

Preparation Methods

Ethyl 4-(methoxymethyl)benzoate can be synthesized through the esterification of 4-(methoxymethyl)benzoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4-(methoxymethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding carboxylic acid, 4-(methoxymethyl)benzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 4-(methoxymethyl)benzyl alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Scientific Research Applications

Ethyl 4-(methoxymethyl)benzoate is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes studying its effects on biological systems and its potential as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

  • Ethyl 4-methoxybenzoate
  • Ethyl 4-methylbenzoate
  • Ethyl benzoate

Properties

IUPAC Name

ethyl 4-(methoxymethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-14-11(12)10-6-4-9(5-7-10)8-13-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFYQBDQIBUSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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